N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

CRF2 receptor selectivity radioligand binding GPCR pharmacology

N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide, widely known as K41498, is a synthetic peptide analogue of antisauvagine-30 (aSvg-30) with the primary amino acid sequence [D-Phe11, His12, Nle17]Svg(11-40). It functions as a potent, competitive antagonist of the corticotropin-releasing factor receptor type 2 (CRF2), exhibiting sub-nanomolar binding affinity at both human CRF2α (Ki = 0.66 ± 0.03 nM) and CRF2β (Ki = 0.62 ± 0.01 nM) receptor subtypes while displaying approximately 700-fold selectivity over the CRF1 receptor (Ki = 425 ± 50 nM).

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
Cat. No. B12163928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C
InChIInChI=1S/C20H19N5O2/c1-12-10-13(2)23-20(22-12)25-17-5-3-4-15(11-17)19(27)24-16-8-6-14(7-9-16)18(21)26/h3-11H,1-2H3,(H2,21,26)(H,24,27)(H,22,23,25)
InChIKeyYUZAPOODIPPSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K41498 (N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide) – A Highly Selective CRF2 Receptor Antagonist for Preclinical Stress and Cardiovascular Research


N-(4-carbamoylphenyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide, widely known as K41498, is a synthetic peptide analogue of antisauvagine-30 (aSvg-30) with the primary amino acid sequence [D-Phe11, His12, Nle17]Svg(11-40) [1]. It functions as a potent, competitive antagonist of the corticotropin-releasing factor receptor type 2 (CRF2), exhibiting sub-nanomolar binding affinity at both human CRF2α (Ki = 0.66 ± 0.03 nM) and CRF2β (Ki = 0.62 ± 0.01 nM) receptor subtypes while displaying approximately 700-fold selectivity over the CRF1 receptor (Ki = 425 ± 50 nM) [1]. K41498 is registered under CAS number 434938-41-7 and is structurally distinguished from its parent compound aSvg-30 by a single norleucine substitution at position 17, which was specifically introduced to enhance metabolic stability and enable high-specific-activity radio-iodination for autoradiographic applications [1].

Why K41498 Cannot Be Replaced by Generic CRF Antagonists – Selectivity, Functional Profile, and Radioligand Capability Drive Procurement Decisions


Researchers and procurement specialists cannot simply substitute K41498 with other CRF receptor antagonists such as antisauvagine-30, astressin, antalarmin, or astressin 2B because these compounds differ fundamentally in their CRF2/CRF1 selectivity ratios, intrinsic agonist activity, radioligand amenability, and in vivo functional profiles. While aSvg-30 and astressin 2B also target CRF2, they exhibit distinct pharmacological fingerprints: aSvg-30 lacks the metabolic stability and radio-iodination efficiency of K41498 [1]; astressin is essentially non-selective between CRF1 and CRF2 (Ki ~1–2 nM for both) [2]; antalarmin is a CRF1-selective non-peptide antagonist (Ki ~2.7 nM at CRF1, negligible CRF2 binding) [3]; and astressin 2B, while CRF2-selective, has not been demonstrated to serve as an effective radioligand for presynaptic receptor mapping [4]. The unique combination of sub-nanomolar CRF2 affinity, ~700-fold CRF2/CRF1 selectivity, suitability for radio-iodination to high specific activity, and validated in vivo peripheral CRF2 blockade without central CRF1 cross-reactivity makes K41498 a non-fungible research tool that fulfills experimental requirements no single comparator can simultaneously satisfy.

Quantitative Evidence Guide: Head-to-Head Differentiation of K41498 Against Closest CRF2 Antagonist Comparators


CRF2/CRF1 Binding Selectivity Ratio: K41498 vs. aSvg-30, Astressin, Antalarmin, and Astressin 2B

K41498 achieves a CRF2/CRF1 selectivity ratio of approximately 700-fold (Ki hCRF2α = 0.66 ± 0.03 nM vs. Ki hCRF1 = 425 ± 50 nM) measured by competition binding against [125I-Tyr0]Svg in HEK293 cells stably expressing each human receptor [1]. In contrast, antisauvagine-30 (aSvg-30), its direct parent compound, exhibits approximately 110-fold selectivity for mouse CRFR2β (Kd = 1.4 nM) over rat CRFR1 (Kd = 153.6 nM) under comparable binding conditions [2]. Astressin is essentially non-selective with Ki values of 1–2 nM at both CRF1 and CRF2 receptors [2]. Antalarmin is inverse in its selectivity profile, showing high affinity for CRF1 (Ki ≈ 2.7 nM) with negligible binding to CRF2 [3]. Astressin 2B, while CRF2-selective, demonstrates a selectivity window of approximately 385-fold (IC50 CRF2 = 1.3 nM vs. IC50 CRF1 > 500 nM) [4].

CRF2 receptor selectivity radioligand binding GPCR pharmacology

Intrinsic Agonist Activity at CRF2 Receptors: K41498 vs. Astressin

In HEK293 cells stably expressing hCRF2α or hCRF2β receptors, K41498 displays minimal intrinsic activity of only 1–3% of the maximal sauvagine-stimulated cAMP response, compared to astressin which shows 6% intrinsic activity at hCRF2α, 8% at hCRF2β, and 18% at hCRF1 [1]. This near-absence of partial agonism means K41498 behaves as a functionally silent antagonist at CRF2 receptors, whereas astressin exhibits detectable residual agonist-like cAMP elevation that may confound interpretation in sensitive assays where basal CRF2 tone is low.

functional selectivity cAMP accumulation inverse agonism

Radioligand Utility: 125I-K41498 Enables Direct Autoradiographic Mapping of Native CRF2 Receptors

K41498 was specifically designed to permit radio-iodination to high specific activity without loss of pharmacological properties, generating 125I-K41498 as a CRF2-selective autoradiographic probe [1]. In autoradiographic studies of rat brain, 125I-K41498 (100 pM) demonstrated specific binding that was sensitive to rat urocortin, astressin, and aSvg-30, but insensitive to the CRF1-selective antagonist antalarmin (1 μM), confirming exclusive CRF2 labeling [1]. Following unilateral nodose ganglionectomy, 125I-K41498 binding in the ipsilateral nucleus tractus solitarius (NTS) was reduced by 65% compared to the intact side, identifying presynaptic CRF2 receptors on vagal afferent terminals [1]. While 125I-antisauvagine-30 has also been developed as a CRF2 radioligand (Kd = 125 pM at hCRF2A) [2], K41498 combines radioligand capability with enhanced metabolic stability, enabling more robust ex vivo autoradiographic protocols.

autoradiography radioligand binding receptor localization

In Vivo Functional Selectivity: Peripheral CRF2 Hypotension Blockade Without Central CRF1 Pressor Interference

In conscious Wistar-Kyoto rats, intravenous pre-treatment with K41498 (1.84 μg, i.v.) completely antagonized the hypotensive response to systemic urocortin (1.4 μg, i.v.), a well-established CRF2 receptor-mediated peripheral effect [1]. Critically, the same dose of K41498 did not attenuate the pressor response to centrally administered urocortin (2.35 μg, i.c.v.), a CRF1 receptor-mediated response [1]. This in vivo functional dissociation confirms that K41498 retains its CRF2 selectivity in whole-animal physiology, blocking peripheral CRF2-mediated cardiovascular effects while leaving central CRF1-mediated responses intact. In contrast, antalarmin, a CRF1-selective antagonist, blocks the central pressor response to urocortin but does not affect peripheral CRF2-mediated hypotension [1], and astressin, being non-selective, would be expected to block both responses indiscriminately.

cardiovascular pharmacology in vivo selectivity urocortin challenge

Metabolic Stability Enhancement Through Nle17 Substitution: K41498 vs. Antisauvagine-30

K41498 was explicitly designed as a more metabolically stable analogue of antisauvagine-30 through the incorporation of a norleucine (Nle) residue at position 17, replacing the native methionine present in sauvagine and retained in aSvg-30 [1]. The primary literature states that this modification was introduced to 'advance the study of CRF2 receptors by designing a more metabolically stable analogue of aSvg-30' [1]. While the publication does not report quantitative stability half-life comparisons between K41498 and aSvg-30, the successful in vivo application of K41498—including effective blockade of urocortin-induced hypotension following intravenous administration and maintenance of sufficient structural integrity for radio-iodination to high specific activity—provides functional evidence of enhanced metabolic resilience relative to the parent compound, which has documented limitations in duration of action [2].

peptide stability structural optimization in vivo pharmacology

cAMP Inhibition Potency at CRF2 Receptors: K41498 vs. Astressin

In functional assays measuring sauvagine-stimulated cAMP accumulation, K41498 and astressin were equipotent in inhibiting cAMP production in hCRF2α- and hCRF2β-expressing HEK293 cells, with both antagonists fully reversing sauvagine-induced cAMP elevation [1]. However, K41498 showed markedly lower potency than astressin at hCRF1-expressing cells, consistent with its CRF2 selectivity profile. The sauvagine EC50 values at the three receptors were: 0.42 ± 0.03 nM (hCRF1), 0.34 ± 0.03 nM (hCRF2α), and 0.49 ± 0.08 nM (hCRF2β), providing the baseline agonist sensitivity against which antagonist potency was assessed [1]. The equipotent functional antagonism at CRF2 receptors, combined with the absence of CRF1 functional blockade, makes K41498 the preferred tool for experiments requiring selective CRF2 signal inhibition without confounding CRF1 antagonism.

functional antagonism cAMP assay signal transduction

Optimal Research and Industrial Application Scenarios for K41498 Based on Quantitatively Demonstrated Differentiation


Autoradiographic Mapping of Native CRF2 Receptor Distribution in Brain and Peripheral Tissues

K41498 is the preferred CRF2 antagonist for autoradiographic studies requiring direct visualization of native CRF2 receptor populations. Following radio-iodination to 125I-K41498, this probe enables high-resolution mapping of CRF2 receptors in cryostat-cut tissue sections with demonstrated specificity (binding sensitive to urocortin, astressin, and aSvg-30, but insensitive to the CRF1 antagonist antalarmin at 1 μM) [1]. The unique ability of 125I-K41498 to detect presynaptic CRF2 receptors—evidenced by a 65% reduction in ipsilateral NTS binding following unilateral nodose ganglionectomy [1]—makes this tool indispensable for studies investigating pre- vs. post-synaptic CRF2 localization in autonomic and stress circuits. Procurement decisions should prioritize K41498 over aSvg-30 or astressin 2B for any experiment requiring autoradiographic CRF2 detection in tissue sections where CRF1 receptors may also be present.

In Vivo Cardiovascular Studies Requiring Selective Peripheral CRF2 Blockade

For cardiovascular pharmacology studies examining the role of peripheral CRF2 receptors in blood pressure regulation, K41498 is uniquely validated. At a dose of 1.84 μg i.v., it completely abolishes the hypotensive response to systemic urocortin without affecting the centrally mediated pressor response [1]. This functional selectivity profile has been directly demonstrated in conscious Wistar-Kyoto rats and is not replicated by any other CRF2 antagonist—antalarmin blocks the central pressor but not the peripheral hypotensive response, while astressin non-selectively blocks both [1]. Researchers investigating CRF2-mediated vasodilation, cardiac function, or the role of peripheral CRF2 receptors in stress-induced cardiovascular changes should procure K41498 specifically for its in vivo-validated peripheral selectivity.

In Vitro cAMP Signaling Studies in Cells Co-Expressing CRF1 and CRF2 Receptors

K41498 is the antagonist of choice for functional cAMP assays in cellular systems where CRF1 and CRF2 receptors are co-expressed. Its sub-nanomolar CRF2 binding affinity (Ki = 0.66 nM for hCRF2α, 0.62 nM for hCRF2β) combined with ~700-fold selectivity over CRF1 (Ki = 425 nM) and minimal intrinsic activity (1–3%) [1] ensures that sauvagine- or urocortin-stimulated cAMP responses can be pharmacologically dissected to isolate the CRF2-mediated component. In contrast, astressin would inhibit both CRF1 and CRF2 components indiscriminately, while antalarmin would leave CRF2 signaling intact [1]. This application is particularly relevant for studies in primary cell cultures or tissue preparations endogenously expressing both receptor subtypes.

Stress Neurobiology Research Requiring CRF2-Specific Pharmacological Manipulation

For behavioral and neuroendocrine stress studies, K41498 provides the highest available degree of certainty that observed effects are mediated specifically through CRF2 receptors. The compound's combined properties—700-fold binding selectivity, near-zero intrinsic activity, in vivo functional validation, and metabolic stability engineered through the Nle17 substitution [1]—make it the most rigorously characterized CRF2-selective antagonist for systemic administration protocols. Researchers should select K41498 over aSvg-30 when experimental timelines or administration routes demand greater peptide stability, and over astressin 2B when the highest possible CRF2/CRF1 selectivity margin is required to minimize interpretive ambiguity.

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